molecular formula C21H19FO3 B15285789 3,3'-Dimethoxy-4''-fluorotrityl alcohol

3,3'-Dimethoxy-4''-fluorotrityl alcohol

Cat. No.: B15285789
M. Wt: 338.4 g/mol
InChI Key: IBGRBNRPXFDQNZ-UHFFFAOYSA-N
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Description

3,3’-Dimethoxy-4’'-fluorotrityl alcohol: is an organic compound with the molecular formula C21H19FO3 It is characterized by the presence of two methoxy groups and a fluorine atom attached to a trityl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimethoxy-4’'-fluorotrityl alcohol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’-dimethoxybenzophenone and fluorobenzene.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with 3,3’-dimethoxybenzophenone to form the corresponding alcohol.

    Fluorination: The alcohol is then subjected to fluorination using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 3,3’-Dimethoxy-4’'-fluorotrityl alcohol.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Dimethoxy-4’'-fluorotrityl alcohol may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethoxy-4’'-fluorotrityl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various halogenating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

3,3’-Dimethoxy-4’'-fluorotrityl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-Dimethoxy-4’'-fluorotrityl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity and signal transduction.

    Altering Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethoxytrityl alcohol: Lacks the fluorine atom, resulting in different chemical properties.

    4-Fluorotrityl alcohol: Lacks the methoxy groups, affecting its reactivity and applications.

    3,3’-Dimethoxy-4’'-chlorotrityl alcohol: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.

Uniqueness

3,3’-Dimethoxy-4’'-fluorotrityl alcohol is unique due to the presence of both methoxy and fluorine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19FO3

Molecular Weight

338.4 g/mol

IUPAC Name

(4-fluorophenyl)-bis(3-methoxyphenyl)methanol

InChI

InChI=1S/C21H19FO3/c1-24-19-7-3-5-16(13-19)21(23,15-9-11-18(22)12-10-15)17-6-4-8-20(14-17)25-2/h3-14,23H,1-2H3

InChI Key

IBGRBNRPXFDQNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=C(C=C2)F)(C3=CC(=CC=C3)OC)O

Origin of Product

United States

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